3-Chloro-1,2-propanediol-d5

Catalog No.
S909924
CAS No.
342611-01-2
M.F
C3H7ClO2
M. Wt
115.568
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-1,2-propanediol-d5

CAS Number

342611-01-2

Product Name

3-Chloro-1,2-propanediol-d5

IUPAC Name

3-chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol

Molecular Formula

C3H7ClO2

Molecular Weight

115.568

InChI

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1D2,2D2,3D

InChI Key

SSZWWUDQMAHNAQ-UXXIZXEISA-N

SMILES

C(C(CCl)O)O

Synonyms

RS)-3-Chloro-1,2-propanediol-d5; (RS)-α-Chlorohydrin-d5; (+/-)-2,3-Dihydroxy-chloropropane-d5; (+/-)-3-Chloro-1,2-propanediol-d5; 1,2-Dihydroxy-3-chloro-propane-d5; 1-Chloro-1-deoxyglycerol-d5; 3-Chloro-1,2-propylene Glycol-d5; U 5897-d5; dl-α-Chl

Isotope-Labeled Compound for NMR Spectroscopy

3-Chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol (3-Cl-PDO-d5) is a deuterium-labeled isotope of 3-chloro-1,2-propanediol (3-Cl-PDO). Deuterium, a stable isotope of hydrogen, has a nucleus containing one neutron and one proton, compared to the one proton found in standard hydrogen. Incorporation of deuterium atoms into a molecule can be a valuable tool in nuclear magnetic resonance (NMR) spectroscopy .

  • Reduced signal overlap

    By replacing hydrogen atoms with deuterium, particularly those on the same carbon atom bonded to the chlorine, 3-Cl-PDO-d5 can simplify NMR spectra. Standard hydrogen atoms have a spin of 1/2, which can contribute to background noise and signal overlap in NMR. Deuterium atoms, with a spin of 1, do not have this effect, leading to a cleaner spectrum with improved signal resolution .

  • Highlighting specific interactions

    Selective deuterium labeling can be used to target specific areas of a molecule for investigation. In the case of 3-Cl-PDO-d5, deuteration at specific positions minimizes interference from hydrogens in those locations, allowing researchers to focus on interactions between the remaining hydrogens and other parts of the molecule or its binding partners.

Potential Applications

The specific research applications of 3-Cl-PDO-d5 are likely focused on areas where 3-Cl-PDO itself is of interest. Here are some potential examples:

  • Studies of glycerol metabolism

    3-Cl-PDO is a structural analog of glycerol, a key molecule in cellular metabolism. 3-Cl-PDO-d5 could be used to study the enzymes involved in glycerol metabolism by selectively labeling specific positions within the molecule .

  • Investigation of protein-ligand interactions

    -Cl-PDO may serve as a model compound for studying how proteins interact with small molecules. 3-Cl-PDO-d5 could be a valuable tool in such studies by simplifying NMR spectra and allowing researchers to focus on specific interactions between the ligand and the protein binding pocket.

  • Development of new drugs or therapeutic agents

    The properties of 3-Cl-PDO may be relevant to the design of new drugs. 3-Cl-PDO-d5 could be used in NMR-based screening assays to identify potential drug candidates that interact with specific targets.

3-Chloro-1,2-propanediol-d5, also known as 3-MCPD-d5, is a deuterated analog of 3-chloro-1,2-propanediol. Its chemical formula is C₃H₂ClD₅O₂, and it has a molecular weight of approximately 115.57 g/mol . This compound is characterized by the presence of five deuterium atoms, which replace hydrogen atoms in the molecular structure, enhancing its stability and making it useful in various analytical applications, particularly in tracing studies and metabolic research.

3-MCPD-d5 itself likely does not have a specific mechanism of action. As an internal standard, it serves as a reference compound in analytical techniques. Its deuterium labeling allows for easy distinction from the analyte of interest in the mass spectrometer, facilitating accurate quantification.

  • Mildly irritating: May cause skin and eye irritation upon contact [].
  • Low toxicity: 1,2-propanediol is considered relatively non-toxic []. However, ingestion of large quantities can cause adverse effects.
Typical of alcohols and chlorinated compounds. It can undergo:

  • Nucleophilic substitution reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines.
  • Dehydrochlorination: Under basic conditions, it can lose hydrochloric acid to form an alkene.
  • Esterification: Reacts with carboxylic acids to form esters, which are important in various chemical syntheses.

These reactions are significant in the synthesis of other chemical compounds and for studying metabolic pathways involving chlorinated compounds.

The biological activity of 3-chloro-1,2-propanediol-d5 has been studied primarily in the context of its parent compound, 3-chloro-1,2-propanediol. This compound is known to exhibit toxicity and has been linked to adverse health effects, including nephrotoxicity and potential carcinogenicity . The deuterated variant may be used in research to better understand the metabolism and biological interactions of chloropropanols without the confounding effects of hydrogen isotopes.

The synthesis of 3-chloro-1,2-propanediol-d5 typically involves:

  • Chlorination of glycerol-d5: Glycerol can be chlorinated using thionyl chloride or phosphorus trichloride under controlled conditions to yield 3-chloro-1,2-propanediol-d5.
  • Deuteration techniques: Deuterated solvents or reagents can be employed during the synthesis to ensure that the final product retains the deuterium labeling.

These methods allow for the production of high-purity 3-chloro-1,2-propanediol-d5 suitable for research applications.

3-Chloro-1,2-propanediol-d5 has several applications:

  • Analytical chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its unique isotopic signature.
  • Metabolic studies: Serves as a tracer compound in pharmacokinetic studies to investigate the metabolism of chlorinated compounds.
  • Research: Employed in toxicological studies to assess the effects and mechanisms of action of chlorinated propanols in biological systems.

Interaction studies involving 3-chloro-1,2-propanediol-d5 focus on its metabolic pathways and potential interactions with enzymes involved in detoxification processes. Research indicates that this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics . Understanding these interactions helps elucidate its biological effects and potential health risks.

3-Chloro-1,2-propanediol-d5 shares structural similarities with several related compounds. Here are some notable examples:

Compound NameChemical FormulaUnique Features
3-Chloro-1,2-propanediolC₃H₇ClO₂Parent compound; known for toxicity
2-Chloro-1,3-propanediolC₃H₇ClO₂Different position of chlorine; less studied
GlycerolC₃H₈O₃Non-toxic; serves as a precursor for chloropropanols
DichloropropanolC₃H₈Cl₂OMore toxic; involved in various industrial processes

The uniqueness of 3-chloro-1,2-propanediol-d5 lies in its isotopic labeling with deuterium, which allows for precise tracking in biological systems while maintaining structural similarity to its non-deuterated counterparts. This feature is particularly valuable for researchers investigating metabolic pathways involving chlorinated compounds.

XLogP3

-0.5

Dates

Modify: 2023-08-15

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